1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile
Description
1-[(2-Nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is a nitrophenyl-substituted pyrrole derivative characterized by a pyrrole ring functionalized with a carbonitrile group at position 2 and a 2-nitrophenylmethyl group at position 1. The nitro group (electron-withdrawing) and the aromatic system of the substituent confer unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-8-11-5-3-7-14(11)9-10-4-1-2-6-12(10)15(16)17/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAASDMKGNSYXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile typically involves the reaction of 2-nitrobenzyl bromide with pyrrole-2-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Reaction Mechanisms
2.1. Ring Contraction via Nitro Group Reduction
The MDPI study proposes a mechanism involving:
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Deoxygenation : Reduction of the nitro group to a nitroso intermediate.
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Nitrene Formation : Generation of a pyrido-nitrene intermediate.
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Carbene Stabilization : Formation of a stabilized carbene or 1,2-dipole.
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Cyclization : Attack of the carbene on the acrylimine segment to form the pyrrole ring.
2.2. Nucleophilic Substitution
The nitrophenyl group in the compound may participate in nucleophilic aromatic substitution reactions, though specific examples are not explicitly detailed in the reviewed literature .
Biological Activity
While direct biological data for 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is limited, related pyrrole derivatives exhibit:
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Antimicrobial activity : Marinopyrrole derivatives with bispyrrole backbones show efficacy against MRSA .
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Anticancer potential : Pyrrole derivatives often interact with cellular targets like DNA gyrase or proteins .
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Enzyme inhibition : AstraZeneca’s pyrrolamide compounds inhibit DNA gyrase, highlighting pyrrole’s role in antibacterial drug design .
Structural and Spectroscopic Data
6.1. Molecular Formula and Weight
6.2. Spectroscopic Features
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IR : A strong nitrile (C≡N) stretch band is characteristic .
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NMR : Proton signals for the aromatic nitrophenyl group and pyrrole protons are diagnostic .
Stability and Handling
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast) | 27.7 | Moderate cytotoxicity |
| T47-D (Breast) | 30.5 | Effective against resistant cells |
| MDA-MB 231 (Breast) | 39.2 | Notable activity |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Pain Management
The compound has also been investigated for its analgesic properties. Research indicates that it may act as a modulator of pain pathways, potentially inhibiting pain transmission through interactions with norepinephrine and serotonin receptors. This mechanism positions it as a valuable candidate for developing new pain management therapies.
Pharmaceutical Development
This compound has shown promise in pharmaceutical formulations aimed at treating various conditions:
- Neuropathic pain : By modulating neurotransmitter systems.
- Cancer therapy : As a part of combination therapies targeting multiple pathways.
Study 1: Antitumor Activity Assessment
A comprehensive study evaluated the antitumor efficacy of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent.
Study 2: Mechanistic Insights into Pain Relief
Another study focused on elucidating the mechanism by which this compound alleviates pain. Using electrophysiological techniques, researchers demonstrated that it inhibits specific ion channels involved in pain signaling, providing insights into its analgesic properties.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The nitrophenyl group may be involved in interactions with biological molecules, while the pyrrole ring and carbonitrile group may contribute to its reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile with structurally related pyrrole and heterocyclic derivatives, emphasizing substituent effects, biological activity, and physicochemical properties:
Key Observations:
Substituent Effects: The 2-nitrophenylmethyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or fluoromethyl (Evidences 5–7). This bulk may hinder intermolecular interactions but enhance binding specificity in biological systems. The ortho-nitro position (vs. Para-substituted nitro groups in pyrazoles () are linked to antifungal activity, suggesting the target compound’s ortho-nitro configuration might offer different bioactivity profiles.
Biological Relevance :
- Pyrazole derivatives with nitrophenyl groups () exhibit insecticidal and antifungal properties, implying that the target pyrrole analog could share similar applications if the nitro group participates in electron-deficient interactions.
- The NPPM photocage () demonstrates that nitroaromatic substituents influence DNA duplex stability. The target compound’s simpler structure (lacking the phenyl group in NPPM) may reduce steric interference, making it more suitable for applications requiring moderate DNA binding.
Synthetic and Analytical Considerations: Structural confirmation of analogous compounds (e.g., 2,2′-bipyrroles in ) relies on NMR and IR spectroscopy, which would apply to the target compound.
Biological Activity
1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its antibacterial properties, potential as a carbonic anhydrase inhibitor, and other pharmacological effects, drawing from various studies and research findings.
Structure and Properties
The compound features a pyrrole ring, which is known for its biological significance. Pyrroles are five-membered nitrogen-containing heterocycles that often exhibit various pharmacological activities. The presence of the nitrophenyl group and the carbonitrile moiety enhances its reactivity and potential biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. For instance, compounds with similar structures have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values
A comparative analysis of MIC values demonstrates the potency of this compound:
| Compound | MIC (μg/mL) | Control (Isoniazid) | Control (Ciprofloxacin) |
|---|---|---|---|
| This compound | 3.125 | 0.25 | 2 |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 3.125 | 0.25 | 2 |
These results indicate that derivatives of pyrrole, including those with nitrophenyl substitutions, possess significant antibacterial activity, comparable to established antibiotics .
The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that compounds in this class may inhibit bacterial DNA gyrase, a critical enzyme for bacterial DNA replication . Additionally, their ability to disrupt membrane integrity has been suggested as a contributing factor to their antibacterial efficacy .
Carbonic Anhydrase Inhibition
Another area of interest is the potential role of this compound as an inhibitor of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes. Studies have shown that pyrrole derivatives can exhibit measurable inhibition against specific isoforms of CA, suggesting that this compound may also act as a CA inhibitor .
Case Studies and Research Findings
Several case studies illustrate the biological activity of pyrrole derivatives:
- Study on Antibacterial Activity : A series of pyrrolyl benzamide derivatives were evaluated for their antibacterial properties, showing MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. The lead compounds demonstrated superior activity compared to traditional antibiotics .
- Research on Carbonic Anhydrase : Pyrrole carboxamide compounds were tested for their inhibitory effects on the α-CA II isozyme, with average inhibition values ranging from 58.6% to 14.3%. This suggests that modifications on the pyrrole structure can lead to varying degrees of CA inhibition .
Q & A
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The nitrophenyl group’s orientation in the hydrophobic pocket and hydrogen bonding between the nitrile and Thr766 residue are critical for binding affinity. Validate with MM-PBSA free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
